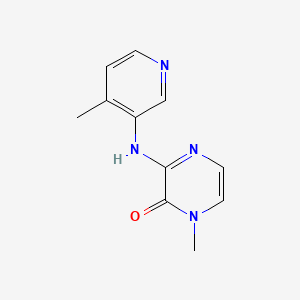

1-methyl-3-((4-methylpyridin-3-yl)amino)pyrazin-2(1H)-one

Description

Properties

IUPAC Name |

1-methyl-3-[(4-methylpyridin-3-yl)amino]pyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-8-3-4-12-7-9(8)14-10-11(16)15(2)6-5-13-10/h3-7H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZYRNOZVRXPPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC2=NC=CN(C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-((4-methylpyridin-3-yl)amino)pyrazin-2(1H)-one typically involves the following steps:

Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazinone derivative.

Methylation: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-((4-methylpyridin-3-yl)amino)pyrazin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-methyl-3-((4-methylpyridin-3-yl)amino)pyrazin-2(1H)-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-methyl-3-((4-methylpyridin-3-yl)amino)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazin-2(1H)-one derivatives are structurally versatile scaffolds with diverse pharmacological profiles. Below is a comparative analysis of 1-methyl-3-((4-methylpyridin-3-yl)amino)pyrazin-2(1H)-one and its analogs:

Structure-Activity Relationship (SAR) Insights

Substituent Position and Selectivity: The 3-amino group in PF-470 is critical for mGluR5 binding. Analogs with bulkier substituents (e.g., cyclohexylamino in PDE5 inhibitors) shift activity to PDE5 inhibition due to steric incompatibility with mGluR5’s compact allosteric site . N1-Methylation in PF-470 reduces metabolic oxidation compared to unmethylated pyrazinones, enhancing half-life .

Core Saturation and Pharmacokinetics: Saturated cores (e.g., 3,4-dihydropyrazinone in CC-223) improve solubility but reduce CNS penetration due to increased polarity . In contrast, PF-470’s fully aromatic core balances lipophilicity and brain exposure .

Heterocyclic Appendages :

- Pyridine/pyrazole moieties (e.g., 6-methoxypyridin-3-yl in PDE5 inhibitors) enhance potency by forming π-π stacking or hydrogen bonds with target enzymes .

Biological Activity

1-Methyl-3-((4-methylpyridin-3-yl)amino)pyrazin-2(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazinone core with a methyl group and a 4-methylpyridin-3-ylamino substituent. Its unique structure may confer distinct chemical and biological properties compared to similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor or activator, modulating various biological pathways. Detailed studies are necessary to elucidate the exact mechanisms involved.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been investigated for its ability to induce apoptosis in cancer cell lines. The following table summarizes key findings related to its anticancer activity:

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Xia et al. | A549 | 49.85 | Induces apoptosis |

| Li et al. | MCF7 | 0.01 | CDK inhibition |

| Zheng et al. | NCI-H460 | 0.03 | Aurora-A kinase inhibition |

These findings indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent.

Interaction with Receptors

Research indicates that this compound may act as a negative allosteric modulator for certain receptors, particularly mGluR5 (metabotropic glutamate receptor 5). A study reported that it demonstrated robust efficacy in preclinical models of Parkinson's disease, highlighting its neuroprotective potential .

Case Studies

- Preclinical Evaluation : In a study involving nonhuman primates, the compound showed promise in alleviating symptoms associated with l-DOPA-induced dyskinesia, although further clinical development was halted due to safety concerns related to immune-mediated hypersensitivity .

- Structure-Activity Relationship (SAR) : A systematic SAR study revealed that modifications in the structure could enhance pharmacological potency while balancing pharmacokinetic properties . This highlights the importance of structural variations in optimizing the therapeutic potential of pyrazinone derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-3-((4-methylpyridin-3-yl)amino)pyrazin-2(1H)-one, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves coupling a pyrazinone core with a 4-methylpyridin-3-ylamine derivative. Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates, while catalysts like Pd-based complexes facilitate cross-coupling reactions. Temperature control (80–120°C) and reflux conditions are critical for regioselectivity. Post-synthesis purification via column chromatography or recrystallization improves purity .

Q. Which analytical techniques are most reliable for characterizing this compound's structure and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity (>95% threshold for biological assays). X-ray crystallography may resolve ambiguous structural features .

Q. What preliminary biological screening assays are recommended to identify its potential therapeutic targets?

- Methodological Answer : Use enzyme inhibition assays (e.g., PDE5 or mGluR5 modulation) based on structural analogs like aminopyridopyrazinones . Cell-based viability assays (MTT or ATP-lite) evaluate antiproliferative activity. Dose-response curves (IC₅₀/EC₅₀) and selectivity panels against related receptors/enzymes are essential to prioritize targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's potency and selectivity?

- Methodological Answer : Systematically modify substituents (e.g., methyl groups, pyridine rings) and evaluate changes in binding affinity using radioligand displacement assays (e.g., [³H]MPEP for mGluR5). Molecular docking with homology models identifies key binding pocket interactions. Parallel synthesis of derivatives with incremental changes enables SAR trend analysis .

Q. What strategies resolve contradictory data in biological activity across different assay systems?

- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., cell lines, probe dependence). Validate results using orthogonal assays:

- Biophysical methods : Surface plasmon resonance (SPR) for direct binding kinetics.

- In vivo models : Pharmacodynamic studies in rodents (e.g., blood pressure monitoring for PDE5 inhibitors) .

- Proteomic profiling : Identify off-target effects via kinase/GPCR panels .

Q. What computational approaches predict metabolic stability and toxicity early in development?

- Methodological Answer : Use in silico tools like ADMET Predictor™ or SwissADME to estimate:

- Metabolic hotspots : Cytochrome P450 (CYP) oxidation sites.

- Toxicity risks : Ames test (mutagenicity) and hERG inhibition models.

Experimental validation via microsomal stability assays (e.g., human liver microsomes) and patch-clamp electrophysiology for hERG liability .

Q. How can synthetic scalability challenges be addressed without compromising enantiomeric purity?

- Methodological Answer : Transition from batch to flow chemistry for exothermic or air-sensitive steps. Chiral stationary phases (CSPs) in preparative HPLC ensure enantiopurity. Design convergent synthesis routes to minimize stereochemical complexity in late-stage intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.